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Compound of Interest

Compound Name: ZH8659

Cat. No.: B12385770 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 8-

Quinolinecarboxylic acid, a significant heterocyclic compound with applications in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

professionals in drug development, offering a centralized resource for its structural

characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS).

Data Presentation
While a complete experimental dataset for 8-Quinolinecarboxylic acid is not readily available in

all public databases, this section summarizes the available and predicted spectroscopic data.

The following tables provide key mass spectrometry fragments and expected chemical shifts

and absorption bands based on the analysis of its functional groups and data from analogous

compounds.

Table 1: Mass Spectrometry Data
The mass spectrum of 8-Quinolinecarboxylic acid is characterized by a molecular ion peak and

several key fragments resulting from the loss of the carboxylic acid group and subsequent

fragmentations of the quinoline ring.
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m/z Value Relative Intensity Proposed Fragment

173 Moderate [M]⁺ (Molecular Ion)

129 High [M - COOH]⁺

128 Low to Moderate [M - COOH - H]⁺

102 Moderate
Fragmentation of the quinoline

ring

Data sourced from PubChem, which indicates a top peak at m/z 129, a second highest at m/z

102, and a third highest at m/z 128.[1]

Table 2: Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 8-Quinolinecarboxylic acid will display signals in the aromatic

region, characteristic of the quinoline ring system, and a signal for the carboxylic acid proton.

The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and

the carboxylic acid group.
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Proton
Predicted Chemical

Shift (ppm)
Multiplicity Notes

H2 8.8 - 9.2
Doublet of doublets

(dd)

Downfield due to

proximity to nitrogen.

H3 7.5 - 7.8
Doublet of doublets

(dd)

H4 8.0 - 8.4
Doublet of doublets

(dd)

H5 7.6 - 7.9
Triplet (t) or Doublet of

doublets (dd)

H6 7.4 - 7.7
Triplet (t) or Doublet of

doublets (dd)

H7 7.9 - 8.2 Doublet (d)

COOH 12.0 - 14.0 Broad singlet (br s)
Exchangeable with

D₂O.

Table 3: Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms

in the 8-Quinolinecarboxylic acid molecule. The chemical shifts are characteristic of aromatic

and carboxylic acid carbons.
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Carbon
Predicted Chemical Shift

(ppm)
Notes

C2 150 - 155

C3 120 - 125

C4 135 - 140

C4a 128 - 132 Quaternary carbon

C5 125 - 130

C6 128 - 132

C7 130 - 135

C8 130 - 135

C8a 145 - 150 Quaternary carbon

COOH 165 - 175 Carboxylic acid carbon

Table 4: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of 8-Quinolinecarboxylic acid will exhibit characteristic absorption bands for

the carboxylic acid and the aromatic quinoline ring.

Wavenumber (cm⁻¹) Intensity Vibrational Mode

2500-3300 Broad, Strong O-H stretch (Carboxylic acid)

~3050 Medium Aromatic C-H stretch

~1700 Strong C=O stretch (Carboxylic acid)

1600, 1500, 1450 Medium to Strong
Aromatic C=C and C=N

stretches

1200-1300 Medium C-O stretch and O-H bend

750-900 Strong
Aromatic C-H out-of-plane

bend
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Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 8-

Quinolinecarboxylic acid.

NMR Spectroscopy (¹H and ¹³C)
2.1.1 Sample Preparation

Weigh approximately 10-20 mg of 8-Quinolinecarboxylic acid for ¹H NMR and 50-100 mg for

¹³C NMR.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids due to

its ability to dissolve polar compounds and the downfield shift of the residual solvent peak.

Transfer the solution into a 5 mm NMR tube.

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to

remove any particulate matter.

2.1.2 Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are typically sufficient.

¹³C NMR Parameters:
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-

noise ratio, depending on the sample concentration.

Infrared (IR) Spectroscopy
2.2.1 Sample Preparation

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

This is often the simplest and quickest method.

Potassium Bromide (KBr) Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg

of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder.

Press the powder into a transparent pellet using a hydraulic press.

2.2.2 Data Acquisition

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.
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Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry
2.3.1 Sample Preparation

Prepare a dilute solution of 8-Quinolinecarboxylic acid (approximately 1 mg/mL) in a volatile

organic solvent such as methanol or acetonitrile.

For direct infusion analysis, further dilute the stock solution to approximately 1-10 µg/mL.

2.3.2 Data Acquisition

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Ionization (EI).

ESI-MS Parameters (for detecting the molecular ion):

Ionization Mode: Positive or negative ion mode. Positive mode will detect [M+H]⁺, while

negative mode will detect [M-H]⁻.

Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow

rate of 5-10 µL/min.

Capillary Voltage: Typically 3-5 kV.

Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

Drying Gas: Nitrogen, at a temperature of 200-350 °C.

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-

300).

EI-MS Parameters (for fragmentation analysis):
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Ionization Energy: Standard 70 eV.

Sample Introduction: A direct insertion probe or a gas chromatograph (GC) inlet can be

used. If using a GC, a derivatization step (e.g., silylation) may be necessary to increase

the volatility of the carboxylic acid.

Mass Range: Scan a range of m/z 40-300 to observe the molecular ion and fragment ions.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

chemical compound and the logical relationship of the spectroscopic techniques in structure

elucidation.
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General workflow for spectroscopic analysis.
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Logical relationship of spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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